Bifendate(4,4-Dimethoxy-5,5',6,6'-di(methoxymethenyl)-2,2-Dimethoxy Carboxylbiphenyl)
Overview
Description
Bifendate(4,4-Dimethoxy-5,5',6,6'-di(methoxymethenyl)-2,2-Dimethoxy Carboxylbiphenyl) is a useful research compound. Its molecular formula is C20H18O10 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hepatoprotective Effects
Bifendate has been studied for its hepatoprotective properties. Research has shown that bifendate can ameliorate liver injury by reducing serum levels of alanine amino transferase (ALT) and aspartate amino transferase (AST). It demonstrates significant effects in reducing liver inflammation and damage in various models of liver injury, such as autoimmune hepatitis and alcoholic liver injury. Bifendate's ability to modulate immune homeostasis, specifically the balance between Treg and Th17 cells, plays a crucial role in its hepatoprotective action (Ji et al., 2019).
Impact on Lipid Metabolism
Bifendate has been observed to affect lipid metabolism, particularly in models of hypercholesterolemia. It can reduce hepatic levels of total cholesterol and triglycerides in various mouse models of hypercholesterolemia, indicating its potential application in managing lipid disorders (Pan et al., 2006).
Drug Absorption and Pharmacokinetics
Studies on bifendate have also focused on its absorption characteristics and pharmacokinetics. Research has indicated that the intestinal absorption mechanism of bifendate is passive transport and that the solid state of bifendate in different systems can affect its intestinal absorption (Cheng et al., 2010).
Polymorphism and Molecular Characteristics
Research on the polymorphism of bifendate reveals its diverse molecular conformations and intermolecular interactions. Understanding the polymorphism of bifendate is crucial for its pharmaceutical applications, as it affects the drug's stability and efficacy (Nie et al., 2016).
Therapeutic Efficacy in Liver Diseases
Bifendate has shown potential in the treatment of various liver diseases, including hepatitis and liver cirrhosis. It has been reported to improve liver function and reduce viral load in patients with chronic hepatitis B (Cui et al., 2002).
Interaction with Other Drugs
Studies have also investigated bifendate's interaction with other drugs, particularly its impact on the pharmacokinetics of cyclosporine A. These interactions are critical for optimizing combination therapies in clinical settings (Hai, 2006).
Properties
IUPAC Name |
methyl 4-methoxy-7-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-23-12-6-10(19(21)25-3)13(17-16(12)28-8-29-17)9-5-11(20(22)26-4)14(24-2)18-15(9)27-7-30-18/h5-6H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITUMTJLERJKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=CC(=C(C4=C3OCO4)OC)C(=O)OC)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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